Fluorescein glucuronide

Description

Systematic Nomenclature

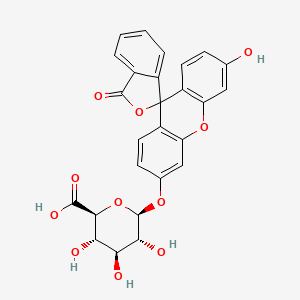

Fluorescein glucuronide is formally named (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(6'-hydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl)oxyoxane-2-carboxylic acid . This IUPAC designation reflects its structural complexity:

- A spiroxanthene core derived from fluorescein (3-oxospiro[2-benzofuran-1,9'-xanthene]).

- A β-D-glucuronic acid moiety attached via a glycosidic bond at the 3'-hydroxyl position of the xanthene ring.

The CAS registry number is 74804-84-5 , while alternative synonyms include fluorescein monoglucuronide and β-D-glucopyranosiduronic acid.

Molecular Formula Analysis

The molecular formula C₂₆H₂₀O₁₁ indicates a 176.12 g/mol increase compared to parent fluorescein (C₂₀H₁₂O₅, 332.31 g/mol). Key structural features include:

| Property | This compound | Fluorescein |

|---|---|---|

| Molecular formula | C₂₆H₂₀O₁₁ | C₂₀H₁₂O₅ |

| Molecular weight | 508.43 g/mol | 332.31 g/mol |

| Functional groups | Carboxylic acid, β-glucuronide | Xanthene, phenolic hydroxyl |

The SMILES string (C1=CC=C2C(=C1)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O[C@H]6C@@HO) highlights:

- The spiro linkage between benzofuran and xanthene rings.

- The β-configuration of the glucuronic acid (C6 stereocenter).

The InChIKey (RSSKCAKCONQQRX-XADSOVDISA-N) encodes stereochemical details, confirming the (2S,3S,4S,5R,6S) configuration of the glucuronide.

Properties

CAS No. |

74804-84-5 |

|---|---|

Molecular Formula |

C26H20O11 |

Molecular Weight |

508.4 g/mol |

IUPAC Name |

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(6'-hydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl)oxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C26H20O11/c27-11-5-7-15-17(9-11)35-18-10-12(34-25-21(30)19(28)20(29)22(36-25)23(31)32)6-8-16(18)26(15)14-4-2-1-3-13(14)24(33)37-26/h1-10,19-22,25,27-30H,(H,31,32)/t19-,20-,21+,22-,25+,26?/m0/s1 |

InChI Key |

RSSKCAKCONQQRX-XADSOVDISA-N |

SMILES |

C1=CC=C2C(=C1)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)OC6C(C(C(C(O6)C(=O)O)O)O)O |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)OC6C(C(C(C(O6)C(=O)O)O)O)O |

Synonyms |

fluorescein glucuronide fluorescein monoglucuronide |

Origin of Product |

United States |

Scientific Research Applications

Pharmacokinetics and Ocular Studies

Fluorescein glucuronide plays a significant role in understanding the pharmacokinetics of fluorescein, particularly in ocular studies.

- Binding Properties : Studies have shown that this compound binds to human serum proteins at an average rate of 63%, compared to 85% for fluorescein. This difference affects how these compounds are distributed within the body and their subsequent clearance rates from ocular tissues .

- Intracameral Penetration : The penetration rates of fluorescein and this compound into the anterior chamber of the eye were compared, revealing that this compound has a significantly lower coefficient of entry (0.018 h) compared to fluorescein (0.054 h). This suggests that this compound may be less effective for certain ocular applications due to its reduced penetration ability .

- Metabolism Insights : After intravenous administration, it was found that 80% of fluorescein was present as its glucuronide form after 60 minutes, contributing to fluorescence in plasma ultrafiltrate. This indicates that this compound could influence measurements in studies assessing the blood-ocular barrier .

Imaging Applications

This compound is utilized in imaging techniques, particularly for assessing enzyme activities in vivo.

- Bacterial β-Glucuronidase Activity : A notable application involves using fluorescein di-β-D-glucuronide (a related compound) as a fluorescent probe to visualize intestinal bacterial β-glucuronidase activity in live animal models. This method allows researchers to non-invasively monitor the activity of this enzyme, which can lead to intestinal damage when it hydrolyzes glucuronidated metabolites . The detection limit for β-glucuronidase-expressing bacteria was established at colony-forming units per well, demonstrating the sensitivity of this imaging approach.

Clinical Diagnostics and Surgical Applications

This compound has also been explored for its potential in clinical diagnostics, particularly in sentinel lymph node biopsy (SLNB).

- Sentinel Lymph Node Biopsy : A recent study evaluated the feasibility of using fluorescein combined with methylene blue for SLNB in breast cancer patients. The results indicated a detection rate of 92.9% using this combination, with no significant adverse reactions reported among patients . The study highlighted that fluorescein's visible light emission allows for easier detection without complex equipment, making it a cost-effective option for primary medical institutions.

Comparative Studies

Research comparing fluorescein and this compound has provided insights into their respective pharmacokinetic profiles.

- Fluorescence Measurement : this compound is less fluorescent than fluorescein (approximately 12.4% as fluorescent), yet it becomes increasingly significant over time due to its lower binding affinity in plasma. This characteristic leads to an increased proportion of fluorescence attributed to this compound after several hours post-administration, which is crucial for accurate quantification in pharmacokinetic studies .

Summary Table

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Physicochemical and Pharmacokinetic Properties

Table 1: Key Properties of Fluorescein Glucuronide and Analogs

Key Findings :

- Elimination Pathways : Unlike FG, which relies on passive diffusion, fluorescein and other glucuronides (e.g., morphine glucuronide) depend on active transport (OATPs, MRP2) .

- Fluorescence Interference: FG’s residual fluorescence (unlike non-fluorescent glucuronides like estradiol-17β-glucuronide) necessitates wavelength-specific adjustments in ocular fluorophotometry .

Metabolic Stability and Reactivity

FG is more stable than acyl glucuronides, which undergo hydrolysis or isomerization. For example:

Transporter Interactions

- FG : Lacks significant interaction with OATP1B1/OATP1B3 or MRP2, unlike estradiol-17β-glucuronide, which is effluxed via OATP1B1/3 .

- Morphine glucuronide: MRP2 deficiency increases systemic exposure by ~1.5-fold, whereas EEG glucuronide (MRP2 substrate) shows a 46-fold AUC increase in knockout models .

Analytical Challenges

FG’s fluorescence overlaps with fluorescein, requiring high-performance liquid chromatography (HPLC) for differentiation. For example:

- Fluorophotometry : FG contributes 20% of total fluorescence in plasma ultrafiltrate at 60 min post-F administration, necessitating dual-wavelength measurements (457.9 nm vs. 488.0 nm) to correct interference .

- LC-MS/MS: Unlike non-fluorescent glucuronides (e.g., buprenorphine glucuronide), FG’s fluorescence complicates quantification without chromatographic separation .

Preparation Methods

In Vitro Synthesis of Fluorescein Glucuronide

Method Overview:

The synthesis of this compound, specifically fluorescein monoglucuronide, has been developed as a simple, economical process suitable for laboratory-scale production. The process generally involves enzymatic conjugation of fluorescein with glucuronic acid derivatives, followed by purification steps.

- Enzymatic Conjugation: The core of the synthesis relies on the enzymatic transfer of glucuronic acid to fluorescein. This is typically achieved using UDP-glucuronosyltransferase enzymes, which catalyze the transfer of glucuronic acid from UDP-glucuronic acid to fluorescein.

- Reaction Conditions: The synthesis can be completed within a single day, with optimized conditions including appropriate pH (around 7.4), temperature (37°C), and enzyme concentrations to maximize yield.

- Purification: Post-reaction, the mixture contains the desired this compound along with unreacted fluorescein and other impurities. Two chromatographic steps—such as ion-exchange chromatography followed by preparative high-performance liquid chromatography (HPLC)—are employed for complete purification.

- The method yields milligram quantities suitable for analytical and experimental purposes.

- The purified this compound was confirmed to be identical to biosynthetic forms via spectrophotometric and fluorometric analysis, ensuring the integrity and purity of the product.

| Parameter | Details |

|---|---|

| Reaction Time | 1 day |

| Purification Steps | 2 chromatographic steps (ion-exchange and preparative HPLC) |

| Yield | Milligram quantities suitable for research |

| Purity | Confirmed via spectrophotometry and fluorometry |

Extraction from Biological Samples

Method Overview:

Another approach involves isolating this compound directly from biological fluids such as urine, where it is naturally excreted after metabolism.

- Sample Preparation: Urine samples are collected and subjected to initial filtration to remove particulate matter.

- Chromatography: The compound is isolated using silica gel chromatography, which separates this compound based on polarity.

- Further Purification: Preparative high-performance liquid chromatography (HPLC) is employed to achieve high purity, removing fluorescent impurities and other metabolites.

- The method yields this compound free from significant fluorescent impurities, suitable for analytical and pharmacokinetic studies.

- The isolated compound's identity and purity are confirmed through thin-layer chromatography (TLC) and analytical HPLC.

| Parameter | Details |

|---|---|

| Sample Source | Urine |

| Extraction Technique | Silica gel chromatography followed by preparative HPLC |

| Purity | High, free from fluorescent impurities |

| Application | Pharmacokinetic analysis, metabolic studies |

Summary of Preparation Methods

| Method Type | Description | Advantages | Limitations |

|---|---|---|---|

| Enzymatic In Vitro Synthesis | Conjugation of fluorescein with glucuronic acid using UDP-glucuronosyltransferase | Economical, suitable for laboratory-scale production, high purity | Requires enzyme handling, limited to milligram quantities |

| Biological Sample Extraction | Isolation from urine via chromatography | Direct from physiological fluids, useful for pharmacokinetics | Dependent on biological variability, purification complexity |

Q & A

Q. Q1. What methodological approaches are recommended for detecting and differentiating fluorescein glucuronide from its parent compound in biological samples?

To distinguish this compound from fluorescein, use high-performance liquid chromatography (HPLC) paired with fluorescence detection. This compound can be isolated from bile or liver samples via semipreparative HPLC . For real-time metabolic tracking, multiphoton fluorescence lifetime imaging microscopy (FLIM) is effective, as fluorescein and its glucuronide exhibit distinct fluorescence lifetimes (e.g., 4.2 ns vs. 3.5 ns) despite overlapping spectra. Validate results with NMR or mass spectrometry to confirm structural identity .

Q. Q2. How can β-glucuronidase hydrolysis be optimized for recovering fluorescein from its glucuronide in urine or plasma samples?

Optimize hydrolysis by:

- Using 100 mM ammonium acetate buffer (pH 5.0–6.0) for enzyme stability.

- Testing enzyme activity (e.g., 50 kU/mL β-glucuronidase) at 37°C for 1–2 hours .

- Validating hydrolysis efficiency via spiked controls and correcting for urinary creatinine to minimize variability .

Advanced Research Questions

Q. Q3. How can contradictions in reported fluorescence properties of this compound be resolved in experimental designs?

Discrepancies in fluorescence (e.g., non-fluorescent vs. fluorescent reports) may arise from:

- Experimental conditions : pH, solvent (e.g., DMSO vs. aqueous), and excitation wavelengths (494 nm for fluorescein di-β-D-glucuronide) .

- Metabolic context : In vivo glucuronidation may alter fluorescence due to microenvironment interactions.

Resolve by: - Conducting parallel in vitro and in vivo assays with FLIM to compare lifetimes.

- Using Bayesian analysis to model fluorescence decay curves and isolate contributions from coexisting fluorophores .

Q. Q4. What advanced statistical frameworks are suitable for quantifying gluconeogenesis and glycogenolysis contributions using this compound as a tracer?

Employ Markov Chain Monte Carlo (MCMC) simulations to analyze ²H-enriched glucuronide data. Key steps:

- Derive the H5/H2 ratio from ²H NMR signals of glucuronide.

- Use Bayesian posterior probability distributions (50 independent chains, 2500 samples) to estimate flux parameters (e.g., gluconeogenesis fraction = 1 − H5/H2).

- Validate with ANOVA to assess significance (p < 0.05) .

Q. Q5. How can inter-individual variability in this compound pharmacokinetics be addressed in human studies?

Mitigate variability by:

- Pre-screening for UGT1A1 polymorphisms (critical for glucuronidation efficiency).

- Normalizing urinary metabolite concentrations to creatinine levels .

- Designing longitudinal studies with repeated sampling over 24–48 hours to capture circadian metabolic fluctuations .

Methodological Challenges and Solutions

Q. Q6. What are the limitations of using urinary glucuronide as a biomarker for hepatic glucose production, and how can they be overcome?

Limitations include:

- Lag time (30–60 minutes) between hepatic synthesis and urinary excretion.

- Loss of position 6 ²H-enrichment data, limiting resolution of phosphoenolpyruvate (PEP) contributions.

Solutions: - Pair urinary glucuronide analysis with plasma glucose ²H-enrichment .

- Use menthol glucuronide as an alternative tracer for simplified NMR analysis .

Q. Q7. How can fluorescence lifetime imaging be leveraged to study zonation-dependent glucuronide metabolism in the liver?

FLIM reveals metabolic zonation by:

- Mapping periportal vs. pericentral hepatocyte activity via spatially resolved fluorescence lifetimes.

- Correlating glucuronide distribution with immunohistochemical markers (e.g., UGT1A1 expression).

- Validating with laser-capture microdissection followed by LC-MS/MS .

Emerging Techniques

Q. Q8. What novel synthesis methods are available for producing this compound reference standards?

Reference standards can be synthesized via:

Q. Q9. How can LC-ESI-MS/MS be optimized for detecting intact this compound in brain microdialysates?

Optimize by:

- Using hydrophilic interaction liquid chromatography (HILIC) for polar metabolite retention.

- Employing negative ion mode with collision energy tuned to glucuronide-specific fragments (e.g., m/z 175 for glucuronic acid).

- Validating with enzymatic hydrolysis (β-glucuronidase) to confirm signal identity .

Data Interpretation and Validation

Q. Q10. How should researchers handle contradictory findings in this compound fluorescence across studies?

Address contradictions by:

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.